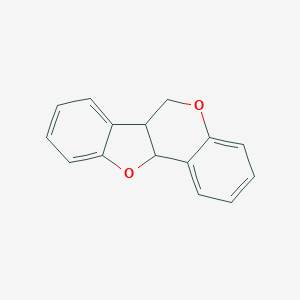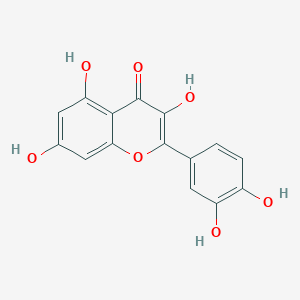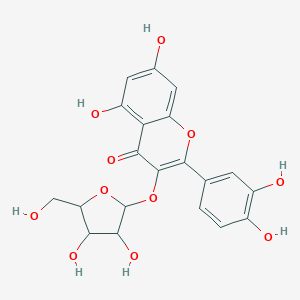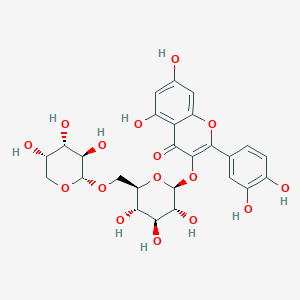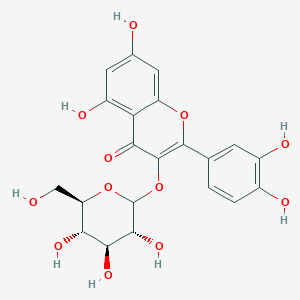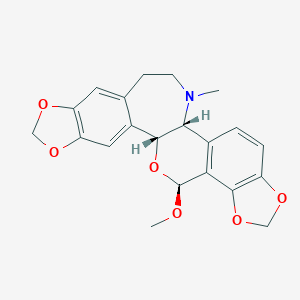
Rhoeadine
描述
Rhoeadine is an alkaloid derived from the flowers of the corn poppy (Papaver rhoeas). It has been studied for its potential use in the treatment of morphine dependence .
Synthesis Analysis
This compound has been synthesized from a variety of species of the genus Papaver, Papaveraceae . The molecular targets of the 92 alkaloids from 10 different types of Papaver alkaloids, including this compound, have been identified using a cheminformatic approach (Swiss Model) .Molecular Structure Analysis
This compound has a molecular formula of C21H21NO6. It contains a total of 54 bonds; 33 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 seven-membered ring, 2 nine-membered rings, 1 ten-membered ring, and 2 eleven-membered rings .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 383.4 g/mol .科学研究应用
罂粟属生物碱含量
Rhoeadine 是一种生物碱,以前被认为只存在于罂粟属 . 然而,现在发现它也存在于另外两个罂粟科属中,即 Bocconia 和 Meconopsis . 罂粟属中大部分的生物碱是阿朴啡、吗啡烷、原小檗碱、原小檗碱和简单的苄基异喹啉 .
抗菌特性
罂粟属,包括this compound,已被发现具有有益的抗菌特性 . 这使得它成为开发新型抗菌剂的潜在候选者。
抗炎特性
This compound 以及罂粟属的其他生物碱已显示出抗炎特性 . 这表明它在治疗炎症疾病方面的潜在用途。
抗癌特性
研究表明,罂粟属,包括this compound,具有抗癌特性 . 这为其在癌症治疗研究中的应用开辟了可能性。
抗抑郁特性
This compound 以及罂粟属的其他生物碱已显示出抗抑郁特性 . 这表明它在治疗抑郁症和其他心理健康疾病方面的潜在用途。
镇痛和镇静作用
已发现this compound 具有镇痛和镇静作用 . 这使得它成为开发新型止痛药和镇静剂的潜在候选者。
神经系统疾病的治疗
This compound 已被用于缓解各种疾病的症状,如疼痛、咳嗽和神经系统问题 . 这表明它在治疗神经系统疾病方面的潜在用途。
治疗轻度寻常型痤疮的潜在辅助剂
未来方向
属性
IUPAC Name |
(1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIHOLQAKITPP-SBHAEUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181652 | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2718-25-4 | |
| Record name | (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rheadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHOEADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q9C65WH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Rhoeadine?
A1: this compound has the molecular formula C21H21NO6 and a molecular weight of 383.39 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, spectroscopic data like UV, IR, and 1H-NMR are commonly used for the identification of this compound. Researchers often compare these data with those of authentic samples to confirm the identity of the alkaloid. [, ]
Q3: Which plants are known to produce this compound alkaloids?
A3: this compound alkaloids are primarily found in the Papaver genus, belonging to the Papaveraceae family. [, , ]
Q4: Are there significant variations in the alkaloid profiles of different Papaver species?
A4: Yes, different Papaver species exhibit distinct alkaloid profiles. For instance, while morphine and codeine are major alkaloids in Papaver somniferum (opium poppy), Papaver glaucum, P. gracile, and P. decaisnei primarily contain this compound and papaverrubines. []
Q5: Can the alkaloid profile within a single Papaver species vary?
A5: Yes, variations in alkaloid content have been observed within the same species, even when collected from the same location but at different times. This suggests that factors like collection time might influence alkaloid biosynthesis. []
Q6: What is the biosynthetic origin of this compound alkaloids?
A6: Like other benzylisoquinoline alkaloids, the biosynthesis of this compound alkaloids originates from two molecules of tyrosine. []
Q7: Are there any specific findings regarding the biosynthetic pathway of this compound?
A7: Research suggests that the biosynthesis might involve the incorporation of a tetrahydroprotoberberine structure, specifically a N-quaternary intermediate like [N-14CH3, 8-14C]dl-tetrahydropalmatine methiodide. This incorporation has been observed in Papaver bracteatum plants, where it contributes to the formation of alpinigenine, a this compound alkaloid. This suggests a unique ring rearrangement mechanism potentially involving N-methylation, hydroxylation, and hydrolysis steps during the transformation of the tetrahydroprotoberberine precursor. []
Q8: Has the total synthesis of this compound been achieved?
A8: Yes, this compound has been successfully synthesized. One approach involved the conversion of the phthalideisoquinoline (−)-bicuculline into this compound and its unnatural (−)-isomer. [, ]
Q9: What are some key intermediates and reactions involved in the synthesis of this compound alkaloids?
A9: Several synthetic routes have been explored, often utilizing benzindenoazepines as key intermediates. For instance, palmatine, a protoberberine alkaloid, can be converted into a benzindenoazepine, which is a crucial intermediate in the synthesis of (±)-cis-alpinigenine, a this compound alkaloid. This transformation involves several key steps, including photooxygenation, photochemical valence isomerization, and regioselective C–N bond cleavage. [, ]
Q10: What analytical techniques are used to study this compound?
A10: Various analytical techniques are employed to isolate, identify, and quantify this compound. Common methods include:
- Extraction: Column chromatography and preparative thin-layer chromatography are used to isolate alkaloids from plant material. []
- Identification: Spectroscopic techniques such as UV, IR, and 1H-NMR are used to identify this compound by comparing its spectral characteristics with those of reference standards. [, ]
- Quantification: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of this compound and other alkaloids in plant extracts. [, ]
- Structure elucidation: Techniques like high-resolution mass spectrometry and NMR spectroscopy are crucial for determining the structure of novel this compound alkaloids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



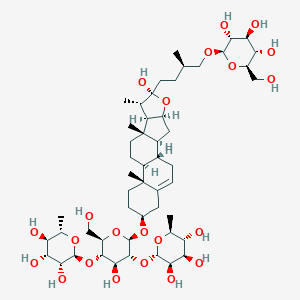
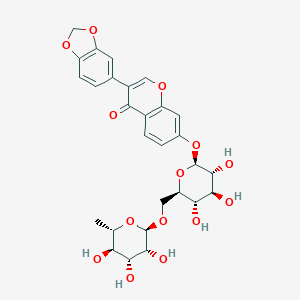
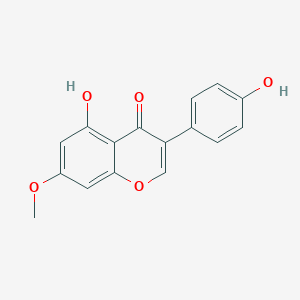
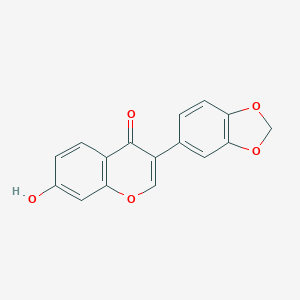
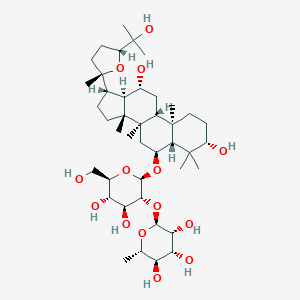

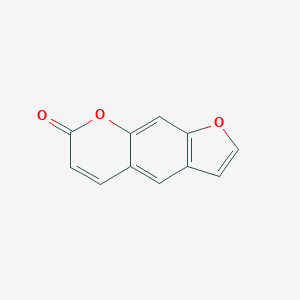
![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)

